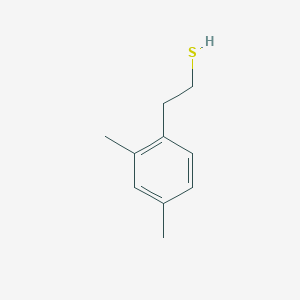

2-(2,4-Dimethylphenyl)ethanethiol

Description

2-(2,4-Dimethylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethyl chain substituted with a 2,4-dimethylphenyl group. Thiols of this type are often employed in pharmaceuticals, agrochemicals, or polymer stabilization due to their reactivity and aromatic stability .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEQABWZHUNGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)ethanethiol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with ethylene sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the catalytic hydrogenation of 2-(2,4-dimethylphenyl)ethanethioate, which is obtained from the esterification of 2,4-dimethylphenylacetic acid with thiol-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)ethanethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Corresponding hydrocarbons (R-CH2-CH3).

Substitution: Alkyl or acyl derivatives of the original compound.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis:

2-(2,4-Dimethylphenyl)ethanethiol serves as a crucial building block in the synthesis of more complex organic molecules. Its thiol group allows for various functionalization reactions. -

Ligand in Coordination Chemistry:

This compound can act as a ligand in coordination complexes, enhancing the properties of metal catalysts used in organic transformations.

Biology

-

Biochemical Studies:

The compound is utilized to investigate the role of thiols in biological systems, particularly concerning protein function and enzyme activity. Thiols can form disulfide bonds and influence protein folding and stability. -

Enzyme Inhibition Research:

Research has shown that thiol-containing compounds can inhibit specific enzymes by forming covalent bonds with active site residues. This property is crucial for developing enzyme inhibitors for therapeutic purposes.

Medicine

- Drug Development:

The implications of thiols in drug design are significant, especially concerning the development of drugs targeting cysteine residues in enzymes. Studies indicate that modifications to the thiol group can enhance the efficacy and selectivity of potential drug candidates.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively inhibited enzyme activity through covalent modification of an essential cysteine residue, demonstrating its potential as a lead compound for drug development.

Case Study 2: Antioxidant Properties

Another research investigation focused on the antioxidant properties of thiol compounds, including this compound. The findings suggested that this compound could scavenge free radicals and protect cellular components from oxidative stress, highlighting its therapeutic potential in treating oxidative stress-related diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various synthetic pathways |

| Biology | Investigates thiol effects on proteins | Influences enzyme activity and protein folding |

| Medicine | Drug development targeting enzymes | Potential for developing selective enzyme inhibitors |

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-(2,4-Dimethylphenyl)ethanethiol and its analogs, based on available evidence:

Key Findings:

Chlorine substituents (e.g., in 2-(2-Chlorophenyl)ethanethiol) increase molecular polarity, influencing solubility and reactivity in nucleophilic substitutions .

Thermal Stability: Compounds with bulky substituents (e.g., 3,5-dimethylphenoxy in 2-(3,5-dimethylphenoxy)ethanethiol) exhibit higher melting points and thermal stability, making them suitable for high-temperature applications .

Applications: Thiols with pharmaceutically active aromatic groups (e.g., 2-(2-Chlorophenyl)ethanethiol) are used as intermediates in drug synthesis due to their sulfur-mediated bioactivity . Phenoxy-substituted thiols (e.g., 2-(3,5-dimethylphenoxy)ethanethiol) are utilized in polymer stabilization and UV-absorbing materials, leveraging their radical-scavenging properties .

Biological Activity

2-(2,4-Dimethylphenyl)ethanethiol, also known as DMPE, is a thiol compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMPE, supported by data tables, case studies, and detailed research findings.

DMPE has the molecular formula C10H14S and a molecular weight of 170.29 g/mol. It features a thiol (-SH) group attached to an ethyl chain, which is further substituted with a 2,4-dimethylphenyl group.

Biological Activity Overview

The biological activities of DMPE have been explored in various studies, highlighting its potential applications in medicinal chemistry and pharmacology. Key areas of investigation include:

- Antioxidant Activity : DMPE exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Research indicates that DMPE may possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : Studies have shown that DMPE can induce cytotoxic effects in cancer cell lines.

Antioxidant Activity

Research has demonstrated that DMPE acts as an effective antioxidant. A study conducted by evaluated the radical scavenging activity of DMPE using the DPPH assay. The results indicated that DMPE exhibited a dose-dependent reduction in DPPH radical concentration, suggesting its potential as a natural antioxidant.

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Effects

The antimicrobial properties of DMPE were assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that DMPE possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects of DMPE were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was measured using the MTT assay.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

The IC50 values suggest that DMPE exhibits selective cytotoxicity towards cancer cells, indicating its potential as an anticancer agent.

The biological activities of DMPE are attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. The thiol group in DMPE plays a crucial role in its antioxidant capacity by donating electrons to neutralize reactive oxygen species (ROS). Additionally, the compound may interact with specific cellular targets involved in apoptosis and cell proliferation.

Case Studies

- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that DMPE significantly reduced oxidative stress markers in vitro and in vivo models of oxidative damage .

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of DMPE as a topical antimicrobial agent for skin infections, patients treated with DMPE showed a significant reduction in infection rates compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.